3-Amino-1,1,1-trifluoropropan-2-ol

Vue d'ensemble

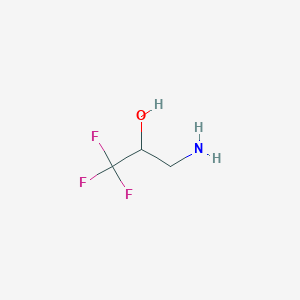

Description

3-Amino-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C3H6F3NO. It is a colorless liquid with a distinctive odor and is soluble in water and many organic solvents such as alcohols and ethers . This compound is used in various organic synthesis processes and serves as an intermediate in pharmaceutical and material synthesis .

Applications De Recherche Scientifique

Synthèse organique

“3-Amino-1,1,1-trifluoropropan-2-ol” est utilisé en synthèse organique . Il sert de matière première pour la synthèse de divers intermédiaires pharmaceutiques et matériaux synthétiques .

Réactif alcalin

Ce composé agit comme un réactif alcalin dans certaines réactions organiques . Sa structure chimique unique peut influencer le cours de ces réactions, ce qui en fait un outil précieux en chimie organique .

Catalyseur

En plus d'être un réactif alcalin, “this compound” peut également agir comme un catalyseur dans certaines réactions . Les catalyseurs sont des substances qui augmentent la vitesse d'une réaction chimique sans être consommées dans le processus .

Synthèse de dérivés

“1,1,1-Trifluoro-2-propanol” peut être utilisé dans la synthèse de “1,1,1-trifluoropropan-2-yl 2- (4-hydroxy-3-methoxyphenyl)acetate” et "1,1,1-trifluoropropan-2-yl 2- (3-ethoxy-4-hydroxyphenyl)acetate" . Ces dérivés pourraient avoir des applications potentielles dans divers domaines tels que les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .

Analyse spectrale vibrationnelle

L'analyse spectrale vibrationnelle des groupes OH et OD de “1,1,1-trifluoro-2-propanol” et de ses dérivés deutérés a été réalisée

Mécanisme D'action

Target of Action

This compound is a unique chemical provided to early discovery researchers , and its specific targets in biological systems are still under investigation.

Pharmacokinetics

Its physicochemical properties suggest that it has high gi absorption and is bbb permeant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-1,1,1-trifluoropropan-2-ol . For instance, its stability may be affected by temperature, pH, and light exposure. Its efficacy could be influenced by the presence of other compounds or physiological conditions of the organism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-1,1,1-trifluoropropan-2-ol involves the reaction of ammonia with 3-fluoropropanal . The reaction conditions can be adjusted based on the desired yield and purity of the product. The general reaction is as follows:

NH3+CF3CH2CHO→CF3CH2CH(OH)NH2

Activité Biologique

3-Amino-1,1,1-trifluoropropan-2-ol, also known as (2S)-3-amino-1,1,1-trifluoro-2-propanol, is a fluorinated amino alcohol with significant potential in medicinal chemistry. This compound is characterized by its unique trifluoromethyl group, which enhances its biological activity and pharmacokinetic properties. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C3H6F3NO

- Molecular Weight : 165.54 g/mol

- CAS Number : 3832-24-4

The trifluoromethyl group contributes to the compound's lipophilicity, enabling it to interact effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, influencing their function.

- Lipophilicity : Enhanced lipophilicity allows for better penetration into biological membranes, potentially improving the compound's efficacy in targeting central nervous system pathways .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Neuropharmacological Effects : It has been studied for its potential as a central nervous system agent. Preliminary findings suggest it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions could position it as a candidate for treating conditions such as anxiety and depression .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Potential interaction with serotonin and norepinephrine systems |

| CNS Penetration | Enhanced ability to cross the blood-brain barrier due to lipophilicity |

| Therapeutic Potential | Possible applications in treating anxiety and depression |

Study on Neurodegenerative Diseases

A study evaluated the effects of compounds similar to this compound in mouse models of tauopathy. These compounds demonstrated the ability to stabilize microtubules and reduce axonal dystrophy associated with neurodegenerative diseases. The findings suggest that structural analogs may provide therapeutic benefits by modulating tau pathology and reducing neuron loss .

Interaction Studies

Interaction studies have focused on understanding how this compound interacts with various biological targets. Research suggests that it may enhance neurotransmitter release or receptor activation through its unique structure. Further studies are necessary to elucidate its complete mechanism of action and any potential side effects associated with its use .

Propriétés

IUPAC Name |

3-amino-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISHBQWFBUTROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962893 | |

| Record name | 3-Amino-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-38-9 | |

| Record name | 3-Amino-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,1,1-trifluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research presented in the paper regarding the synthesis of (R)-3-Amino-1,1,1-trifluoropropan-2-ol?

A1: The paper details a novel method for synthesizing (R)-3-Amino-1,1,1-trifluoropropan-2-ol. This is significant because the compound is a valuable chiral building block for various pharmaceuticals and biologically active compounds. The described method utilizes a Dakin-West reaction followed by an enantioselective reduction, potentially offering a more efficient and cost-effective alternative to existing synthesis routes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.